molecular formula C18H15NO4 B5632727 ethyl 2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

ethyl 2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No. B5632727
M. Wt: 309.3 g/mol
InChI Key: IZGJRVSWDWAPIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves copolymerization processes and the reaction of nucleophilic and electrophilic monomers, as seen in the copolymerization of 2-ethyl-2-oxazoline with methylphenylmaleimide. Such processes are characterized by the absence of an initiator and are analyzed through spectroscopic methods like NMR and IR spectroscopy (Rivas & Pizarro, 1989). Furthermore, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate through displacement, acylation, and Wittig cyclization reaction showcases the complex synthetic routes that can be involved in producing compounds with similar structural features (Lei, 2010).

Molecular Structure Analysis

Molecular structure analysis involves understanding the geometric and electronic configuration of molecules. For compounds like ethyl 2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate, X-ray crystallography, and NMR spectroscopy are vital tools. These analyses provide insights into the compound's stereochemistry, molecular conformation, and the nature of its intra- and intermolecular interactions, which are crucial for predicting its reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of ethyl 2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate can be inferred from studies on similar compounds. For instance, the reaction of 2-alkynylbenzamides under PdI2-catalyzed oxidative carbonylation conditions shows the versatility of related structures in undergoing carbonylative approaches to yield functionalized isoindolinone derivatives, highlighting the diverse reactivity patterns these compounds can exhibit (Mancuso et al., 2014).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are critical for understanding the behavior of ethyl 2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate in different environments. These properties are influenced by the molecular structure, particularly the functional groups and stereochemistry, and determine the compound's applicability in various applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for the practical application of ethyl 2-(2-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate. Studies on related compounds, such as the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, provide insights into the reactivity and potential chemical transformations that can be applied to similar structures (Zhi-hui, 2007).

properties

IUPAC Name

ethyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-3-23-18(22)12-8-9-13-14(10-12)17(21)19(16(13)20)15-7-5-4-6-11(15)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGJRVSWDWAPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

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